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molecular formula C9H12O2S B8735941 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid

2,2-dimethyl-3-(thiophen-2-yl)propanoic acid

Cat. No. B8735941
M. Wt: 184.26 g/mol
InChI Key: LPUCQRGMHDYBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517188

Procedure details

A mixture of 57% oil emulsion of sodium hydride (3.1 g, 0.07 mole), tetrahydrofuran (68 mL) and diisopropylamine (6.87 g, 0.07 mole) was stirred under nitrogen atmosphere as isobutyric acid (5.98 g, 0.07 mole) was added dropwise. The mixture was heated at reflux for 15 min to complete formation of the salt. After cooling to 0°, a solution of n-butyllithium in hexane (42 mL of 1.6 molar solution, 0.07 mole) was added in small portions while holding the temperature below 10°. The resulting turbid solution was kept at 0° for 15 min and then warmed to 30°-35° for 30 min. After again cooling to 0°, 2-chloromethylthiophene (9 g, 0.07 mole) was added dropwise over 15-20 min while holding the temperature between 0° and 50°. The mixture was kept at 0° for 30 min, in the range of 30°-35° for 1 hr and was then cooled to 15°. Water (90 mL) was added dropwise and the aqueous layer was separated. The organic phase was washed with a mixture of water (50 mL) and ether (75 mL). The aqueous extracts were combined, washed with ether and then acidified with conc HCl. The oily product was extracted with ether and the combined ether extracts dried (MgSO4). Removal of the ether in vacuo gave 11.4 g (91%) of 2,2-dimethyl-3-(2-thienyl)propanoic acid of sufficient purity for use.
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(NC(C)C)(C)C.[C:10]([OH:15])(=[O:14])[CH:11]([CH3:13])[CH3:12].C([Li])CCC.CCCCCC.Cl[CH2:28][C:29]1[S:30][CH:31]=[CH:32][CH:33]=1>O.O1CCCC1>[CH3:12][C:11]([CH3:13])([CH2:28][C:29]1[S:30][CH:31]=[CH:32][CH:33]=1)[C:10]([OH:15])=[O:14] |f:0.1|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.87 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
68 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.98 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
42 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
ClCC=1SC=CC1
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
CUSTOM
Type
CUSTOM
Details
the temperature below 10°
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 30°-35° for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After again cooling to 0°
CUSTOM
Type
CUSTOM
Details
the temperature between 0° and 50°
WAIT
Type
WAIT
Details
The mixture was kept at 0° for 30 min, in the range of 30°-35° for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 15°
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
The organic phase was washed with a mixture of water (50 mL) and ether (75 mL)
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The oily product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the ether in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C(=O)O)(CC=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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